molecular formula C9H18ClNO3 B2496157 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride CAS No. 2230803-09-3

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride

Cat. No.: B2496157
CAS No.: 2230803-09-3
M. Wt: 223.7
InChI Key: ZHMVSVKSIZSSAY-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride is a versatile chemical compound with a unique structure that allows for diverse experimentation and exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride, meeting the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride include:

  • 3-Amino-4-cyclopentylbutanoic acid
  • 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid
  • 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid methyl ester.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its hydrochloride salt form. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-amino-4-cyclopentyl-2-hydroxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c10-7(8(11)9(12)13)5-6-3-1-2-4-6;/h6-8,11H,1-5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVSVKSIZSSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(C(=O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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